(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine

Supramolecular chemistry Carbohydrate recognition Tripodal receptors

Researchers requiring a C₃-symmetric tripodal triamine scaffold often encounter inconsistent purity and limited availability of the 2,4,6-trimethoxy variant, which is critical for achieving specific binding profiles in carbohydrate receptors and lanthanide chelates. This compound offers a reliable, high-purity source of (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine, enabling reproducible synthesis. - Delivers up to a 4-fold difference in carbohydrate binding constants vs. trimethyl analogs, enabling tunable receptor affinity. - Enables construction of hexadentate 1,2-HOPO ligands for highly luminescent Eu³⁺ and Tb³⁺ complexes with post-synthetic control over solubility. - Provides the key precursor for CO₂ capture materials with ambient-temperature regeneration via mechanical agitation. - Supplied with rigorous quality control (≥98% HPLC) and global shipping for seamless procurement.

Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
Cat. No. B12506627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1CN)OC)CN)OC)CN
InChIInChI=1S/C12H21N3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6,13-15H2,1-3H3
InChIKeySQLZCQHDGWPHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine (CAS 1001404-25-6, C₁₂H₂₁N₃O₃, MW 255.31) is a C₃-symmetric, tripodal triamine featuring three aminomethyl (–CH₂NH₂) arms appended to a 2,4,6-trimethoxy-substituted benzene core. The compound serves as a versatile molecular scaffold for constructing carbohydrate receptors, lanthanide chelates, porous organic polymers, and superphane-type molecular cages [1]. Its three primary amine termini permit divergent functionalization, while the electron-rich methoxy groups modulate the electronic character of the central ring, differentiate its conformational landscape, and provide additional hydrogen-bonding sites unavailable in purely alkyl-substituted analogs such as the 2,4,6-trimethyl- and 2,4,6-triethylbenzene counterparts [2]. The predicted pKa of the conjugate acid is 9.96 ± 0.10 .

Why Generic Substitution Fails


Although the class of 1,3,5-benzenetrimethanamine derivatives shares a common tripodal topology, the 2,4,6-trimethoxy substitution pattern is not an interchangeable cosmetic feature. The methoxy groups actively participate in intra- and intermolecular hydrogen bonding, shift the acid–base profile of the neighboring amines by inductive electron withdrawal, and alter the conformational energy landscape of the scaffold—properties that are entirely absent in the 2,4,6-trimethyl and 2,4,6-triethyl analogs [1]. In carbohydrate recognition, for example, the trimethoxybenzene core consistently delivers a different binding-constant profile than its trimethylbenzene counterpart, with up to a 4-fold difference in association constants for the same receptor architecture [2]. Substituting a generic triamine scaffold into a receptor, sensor, or framework designed around the methoxy-bearing core would therefore change binding selectivity, solution stability, and molecular preorganization, rendering the procurement decision material to downstream performance.

Quantitative Differentiation Evidence


Carbohydrate Receptor Binding Affinity

When the identical 2-substituted indole recognition unit is mounted on a trimethoxybenzene core (compound 14a) versus a trimethylbenzene core (compound 14b), the association constant for β-glucoside 27a in CDCl₃ at 298 K drops from 5,950 M⁻¹ to 1,440 M⁻¹—a 4.13-fold reduction in binding strength attributable solely to the scaffold [1]. Similarly, the pyrrole-bearing pair shows 16b (trimethyl) = 8,430 M⁻¹ versus 16a (trimethoxy) = 8,390 M⁻¹, a narrower but consistent trend [1].

Supramolecular chemistry Carbohydrate recognition Tripodal receptors

Amine Basicity Modulation

The predicted pKa of the conjugate acid of the trimethoxy compound is 9.96 ± 0.10 , whereas the corresponding 2,4,6-trimethyl analog exhibits a pKa of 10.06 ± 0.10 . The 0.10-unit decrease reflects the electron-withdrawing inductive effect of the three methoxy groups, which modestly reduces amine nucleophilicity and protonation equilibrium relative to the methyl-substituted comparator.

Physical organic chemistry Amine basicity Electronic effects

Hydrogen-Bond Donor/Acceptor Inventory

The trimethoxybenzene scaffold introduces three additional oxygen atoms that serve as hydrogen-bond acceptors, whereas the trimethylbenzene scaffold contributes only non-polar C–H groups. Single-crystal X-ray and DFT analyses confirm that methoxy oxygens can engage in intra- or intermolecular hydrogen bonds with amine NH protons and hydroxyl groups of carbohydrate guests [1]. The O⋯N and O⋯O distances observed in the crystal lattice (typically 2.8–3.2 Å) are consistent with moderate hydrogen bonds that compete with guest binding and partly explain the reduced binding constants reported for trimethoxy-based receptors [2].

Molecular recognition Hydrogen bonding Supramolecular synthons

Conformational Preorganization

DFT calculations (B3LYP/6-311G(d,p)) reveal that the all-alternated up–down conformation of the 2,4,6-trimethoxy-substituted scaffold (III-a) is destabilized relative to non-alternated conformers (III-b) due to unfavorable parallel dipole alignment of the three methoxy groups [1]. In contrast, the trimethylbenzene scaffold lacks this dipolar penalty and preferentially populates the all-alternated arrangement, which optimally projects receptor arms for guest encapsulation. This conformational bias partially accounts for the systematically lower binding constants of trimethoxy-based receptors [1].

Conformational analysis Tripodal scaffolds Molecular design

High-Impact Application Scenarios


Modulated-Affinity Carbohydrate Receptors

When developing artificial lectins or carbohydrate sensors where excessive binding strength would prevent reversible detection, the trimethoxybenzene scaffold provides a deliberate 4-fold attenuation of affinity relative to the trimethylbenzene scaffold [1]. This property is exploited in receptors 14a and 16a, which maintain sufficient affinity for β-galactoside (K₁₁ = 5,690 M⁻¹ and 6,760 M⁻¹, respectively) while avoiding the stronger, less selective binding of their trimethyl analogs [1].

Lanthanide Luminescent Probes

The triamine serves as a precursor for constructing hexadentate 1-hydroxy-2-pyridinone (1,2-HOPO) ligands that form extremely stable, highly luminescent complexes with Eu³⁺ and Tb³⁺ ions in aqueous solution [2]. The methoxy groups on the benzene core can be retained or selectively deprotected to tune solubility and preclude non-radiative quenching pathways, a degree of post-synthetic control unavailable with alkyl-substituted cores.

CO₂-Responsive Superphanes and Porous Polymers

Derivatization of the trimethoxybenzene triamine into hexaamine superphanes has been reported to yield CO₂ capture materials that operate at ambient temperature and can be regenerated by simple mechanical agitation rather than thermal or nitrogen stripping . The methoxy substituents are believed to contribute to the aqueous dispersibility and CO₂-triggered solubility switching that underpin the low-energy regeneration mechanism.

Crystalline Sponge and Halogen-Bonded Frameworks

The combination of primary amine donors and methoxy oxygen acceptors on a rigid, C₃-symmetric platform enables the predictable formation of halogen-bonded co-crystals and hydrogen-bonded organic frameworks [3]. Single-crystal X-ray studies demonstrate that the trimethoxybenzene scaffold participates in N–H···O, C–H···O, and halogen-bonding motifs simultaneously, a multi-synthon capability that is unmatched by the corresponding trimethyl or triethyl scaffolds [3].

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